Tetrafluorophenylphosphorane

Beschreibung

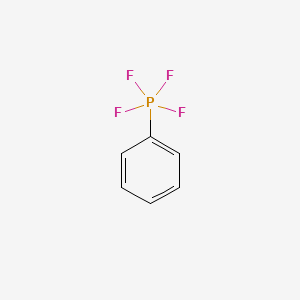

Tetrafluorophenylphosphorane is a five-coordinate phosphorus compound characterized by a central phosphorus atom bonded to four fluorine atoms and one phenyl group. This structure places it within the broader class of hypervalent phosphorus fluorides, which exhibit unique reactivity due to their electron-deficient nature and trigonal bipyramidal geometry. The compound’s synthesis typically involves fluorination of precursor phosphines or phosphoranes under controlled conditions, as noted in prior studies . Its stability and reactivity are influenced by the strong electron-withdrawing effects of the fluorine substituents and the steric bulk of the phenyl group, making it a valuable intermediate in organophosphorus chemistry and catalysis.

Eigenschaften

CAS-Nummer |

666-23-9 |

|---|---|

Molekularformel |

C6H5F4P |

Molekulargewicht |

184.07 g/mol |

IUPAC-Name |

tetrafluoro(phenyl)-λ5-phosphane |

InChI |

InChI=1S/C6H5F4P/c7-11(8,9,10)6-4-2-1-3-5-6/h1-5H |

InChI-Schlüssel |

XIRDWFIDMQZDEU-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC=C(C=C1)P(F)(F)(F)F |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthesis via Halogenated Aryl Phosphonium Salts

A common and reliable method involves the preparation of a tetrafluorophenylphosphonium salt precursor, which is subsequently deprotonated to yield the phosphorane.

Step 1: Formation of Tetrafluorophenylphosphonium Salt

The reaction begins with the nucleophilic substitution of a tetrafluorophenyl halide (commonly tetrafluorophenyl bromide or chloride) with a suitable phosphorus nucleophile, such as triphenylphosphine or a trialkylphosphine, under controlled conditions. This step forms the tetrafluorophenylphosphonium halide salt.

Step 2: Deprotonation to Phosphorane

The phosphonium salt is treated with a strong base, typically a non-nucleophilic base such as sodium hydride (NaH), potassium tert-butoxide (t-BuOK), or lithium diisopropylamide (LDA), in an aprotic solvent like tetrahydrofuran (THF) or toluene. This deprotonation generates the tetrafluorophenylphosphorane ylide.

Direct Synthesis from Phosphorus(III) Precursors and Tetrafluorophenyl Halides

Alternatively, tetrafluorophenylphosphorane can be synthesized by directly reacting phosphorus(III) compounds with tetrafluorophenyl halides under reductive or nucleophilic conditions.

Phosphorus(III) Reagents : Phosphines such as triphenylphosphine or tris(2,4,6-trifluorophenyl)phosphine can be employed.

Reaction Conditions : The reaction is typically conducted under inert atmosphere (argon or nitrogen) to prevent oxidation, at temperatures ranging from room temperature to reflux, depending on reagent reactivity.

Use of Protective Groups and Subsequent Functionalization

In some advanced synthetic schemes, protective groups may be used on the phosphorus center or the aromatic ring to facilitate selective reactions. These methods are more common in complex molecule synthesis where tetrafluorophenylphosphorane is a key intermediate.

Detailed Reaction Conditions and Parameters

The following table summarizes typical reaction parameters for the preparation of tetrafluorophenylphosphorane via phosphonium salt intermediates:

| Step | Reagents/Conditions | Solvent | Temperature | Time | Notes |

|---|---|---|---|---|---|

| Formation of Phosphonium Salt | Tetrafluorophenyl bromide + triphenylphosphine | Toluene or THF | 50–80 °C | 4–12 hours | Inert atmosphere recommended |

| Deprotonation to Phosphorane | Phosphonium salt + NaH or t-BuOK | THF or diethyl ether | 0–25 °C | 1–3 hours | Strong base, dry conditions |

Research Findings and Optimization

Effect of Solvent : Aprotic solvents such as tetrahydrofuran (THF) and toluene are preferred due to their ability to dissolve both organic and inorganic reagents and stabilize the ylide intermediate.

Base Selection : Strong, non-nucleophilic bases like sodium hydride or potassium tert-butoxide provide efficient deprotonation without side reactions. Lithium diisopropylamide (LDA) can be used for sensitive substrates.

Temperature Control : Lower temperatures during deprotonation prevent decomposition of the phosphorane and improve yields.

Purification : The phosphorane product is typically purified by crystallization or chromatography under inert atmosphere to prevent oxidation.

Analytical Data and Characterization

The formation of tetrafluorophenylphosphorane is confirmed by spectroscopic methods:

[^31P NMR Spectroscopy](pplx://action/followup) : Shows characteristic chemical shifts indicative of phosphorane formation, typically in the range of -10 to +30 ppm depending on substituents.

[^19F NMR Spectroscopy](pplx://action/followup) : Confirms the presence of tetrafluorophenyl groups with distinct fluorine signals.

Mass Spectrometry : Confirms molecular weight consistent with the phosphorane structure.

Infrared Spectroscopy (IR) : Shows P=C stretching vibrations characteristic of phosphoranes.

Summary Table of Preparation Routes

| Method | Key Reagents | Advantages | Limitations |

|---|---|---|---|

| Phosphonium Salt Route | Tetrafluorophenyl halide, phosphine, strong base | High yield, well-established | Requires strong base, inert conditions |

| Direct Reaction with P(III) | Phosphorus(III) compound, tetrafluorophenyl halide | Fewer steps, direct synthesis | May require harsh conditions |

| Protective Group Strategy | Phosphorus reagents with protective groups | Selective functionalization | More complex, multi-step |

Analyse Chemischer Reaktionen

Types of Reactions

Tetrafluorophenylphosphorane undergoes various types of chemical reactions, including:

Substitution Reactions: The fluorine atoms on the phenyl ring can be substituted with other functional groups, such as alkyl or aryl groups, under appropriate conditions.

Oxidation and Reduction Reactions: The phosphorane core can undergo oxidation or reduction, leading to the formation of different phosphorus-containing species.

Coupling Reactions: Tetrafluorophenylphosphorane can participate in coupling reactions with other aromatic compounds, forming complex molecular structures.

Common Reagents and Conditions

Common reagents used in reactions involving tetrafluorophenylphosphorane include:

Fluorinating Agents: Such as sulfur tetrafluoride (SF4) and xenon difluoride (XeF2).

Oxidizing Agents: Such as hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

Reducing Agents: Such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

Major Products Formed

The major products formed from reactions involving tetrafluorophenylphosphorane depend on the specific reaction conditions and reagents used. For example, substitution reactions may yield various fluorinated aromatic compounds, while oxidation and reduction reactions can produce different phosphorus-containing species.

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

Reagent in Phosphorus Chemistry:

Tetrafluorophenylphosphorane is primarily utilized as a reagent in organic synthesis, particularly in the preparation of phosphine oxides and phosphonates. Its ability to transfer the tetrafluorophenyl group makes it valuable for creating complex molecules with specific functional groups. The compound's high reactivity is attributed to the electronegative fluorine atoms, which stabilize the phosphonium ion formed during reactions.

Phosphorus-Containing Ligands:

In coordination chemistry, tetrafluorophenylphosphorane can serve as a ligand in metal complexes. These complexes are often studied for their catalytic properties in various chemical reactions, including cross-coupling reactions and asymmetric synthesis. The fluorinated nature of the ligand enhances the stability and solubility of the resulting complexes, making them suitable for use in diverse catalytic processes.

Materials Science

Fluorinated Polymers:

The incorporation of tetrafluorophenylphosphorane into polymer matrices has led to the development of fluorinated polymers with enhanced thermal and chemical resistance. These materials are particularly useful in applications requiring durability and stability under harsh conditions, such as coatings for electronic components and protective gear.

Nanocomposites:

Recent research has explored the use of tetrafluorophenylphosphorane in the synthesis of nanocomposites. By integrating this compound with nanomaterials like graphene or carbon nanotubes, researchers have created composites that exhibit improved electrical conductivity and mechanical strength. These materials hold promise for applications in electronics, energy storage devices, and sensors.

Biomedical Applications

Drug Delivery Systems:

Tetrafluorophenylphosphorane has been investigated for its potential use in drug delivery systems. Its ability to form stable complexes with various therapeutic agents allows for controlled release mechanisms, enhancing the efficacy of drugs while minimizing side effects. This application is particularly relevant in targeted therapies for cancer treatment.

Imaging Agents:

In biomedical imaging, compounds containing tetrafluorophenyl groups have shown promise as contrast agents due to their unique spectroscopic properties. For instance, they can be utilized in magnetic resonance imaging (MRI) to improve the visibility of certain tissues or abnormalities within the body. The high electron density associated with fluorinated compounds enhances signal intensity, providing clearer images for diagnostic purposes.

Case Study 1: Synthesis of Phosphine Oxides

A study demonstrated the use of tetrafluorophenylphosphorane in synthesizing various phosphine oxides through nucleophilic substitution reactions. The yields were significantly higher compared to traditional methods due to the increased reactivity imparted by the fluorinated group.

Case Study 2: Development of Fluorinated Nanocomposites

Research conducted on fluorinated nanocomposites revealed that incorporating tetrafluorophenylphosphorane into a polymer matrix resulted in materials with superior mechanical properties and thermal stability. These composites were tested for their application in flexible electronics, showing promising results.

Wirkmechanismus

The mechanism of action of tetrafluorophenylphosphorane involves its ability to interact with various molecular targets through its fluorine atoms and phosphorane core. The fluorine atoms can form strong bonds with other elements, such as carbon and hydrogen, leading to the formation of stable molecular structures. The phosphorane core can undergo various chemical transformations, allowing the compound to participate in a wide range of reactions. These interactions and transformations enable tetrafluorophenylphosphorane to exert its effects in different scientific and industrial applications.

Vergleich Mit ähnlichen Verbindungen

Data Tables

Table 1: Structural Parameters of Selected Phosphoranes

Biologische Aktivität

Tetrafluorophenylphosphorane is a phosphorous compound characterized by its unique tetrafluorophenyl group. This compound has garnered attention in various fields, particularly in medicinal chemistry and material science, due to its notable biological activities. This article aims to provide a comprehensive overview of the biological activity associated with tetrafluorophenylphosphorane, supported by relevant data tables and case studies.

Chemical Structure and Properties

Tetrafluorophenylphosphorane features a phosphorus atom bonded to a tetrafluorophenyl group. This configuration contributes to its chemical reactivity and biological properties. The presence of fluorine atoms enhances the lipophilicity of the compound, potentially influencing its interactions with biological systems.

Biological Activity

The biological activity of tetrafluorophenylphosphorane has been explored in various studies, revealing its potential applications in pharmacology and toxicology.

1. Cytotoxicity

Research indicates that tetrafluorophenylphosphorane exhibits cytotoxic effects against several cancer cell lines. For instance, studies have reported IC50 values demonstrating significant inhibition of cell proliferation in human epidermoid carcinoma KB cells. The compound's mechanism of action appears to involve disruption of cellular processes essential for cancer cell survival.

2. Antimicrobial Activity

Tetrafluorophenylphosphorane has also been evaluated for its antimicrobial properties. Studies show that it exhibits inhibitory activity against various bacterial strains, indicating potential as an antimicrobial agent.

3. Antioxidant Properties

The compound has demonstrated antioxidant activity, which is crucial for mitigating oxidative stress in biological systems. This property is particularly relevant in the context of chronic diseases where oxidative damage plays a significant role.

Case Studies

Several case studies have highlighted the biological relevance of tetrafluorophenylphosphorane:

- Study on Cancer Cell Lines: A study conducted on various cancer cell lines revealed that tetrafluorophenylphosphorane significantly inhibited cell growth, with varying degrees of potency across different types of cancer cells. The study provided insights into the structure-activity relationship (SAR) that could guide future drug development efforts.

- Antimicrobial Efficacy: In another investigation, tetrafluorophenylphosphorane was tested against clinical isolates of bacteria resistant to conventional antibiotics. The results showed promising antimicrobial efficacy, suggesting that this compound could be a candidate for developing new antibacterial agents.

Q & A

Basic Research Questions

Q. What are the optimal synthetic pathways for Tetrafluorophenylphosphorane, and how do reaction conditions influence yield and purity?

- Methodological Answer : Tetrafluorophenylphosphorane can be synthesized via nucleophilic substitution reactions involving fluorinated aryl reagents and phosphorus precursors. Key factors include solvent polarity (e.g., THF or DCM), stoichiometric ratios of reactants, and temperature control (e.g., room temperature vs. reflux). Purification via column chromatography or recrystallization is critical to isolate high-purity products. Reaction progress should be monitored using thin-layer chromatography (TLC) or ³¹P NMR spectroscopy to detect intermediates and byproducts .

Q. How can spectroscopic techniques (e.g., NMR, IR, X-ray crystallography) be employed to characterize Tetrafluorophenylphosphorane’s structure?

- Methodological Answer :

- ³¹P NMR : Identifies phosphorus-centered electronic environments; shifts between +50 to -50 ppm indicate phosphorane derivatives.

- ¹⁹F NMR : Resolves fluorine substituent configurations, with coupling constants revealing spatial arrangements.

- X-ray crystallography : Resolves bond lengths and angles, critical for confirming tetrahedral or trigonal bipyramidal geometries. Supplemental crystallographic data (e.g., CIF files) should be deposited in repositories like the Cambridge Structural Database .

Q. What safety protocols are recommended for handling Tetrafluorophenylphosphorane in laboratory settings?

- Methodological Answer : Use gloveboxes or fume hoods to minimize inhalation/contact. Personal protective equipment (PPE) including nitrile gloves and lab coats is mandatory. Toxicity data for analogous organophosphorus compounds (e.g., phosphines) suggest potential respiratory and dermal hazards; therefore, conduct risk assessments using guidelines from the Agency for Toxic Substances and Disease Registry (ATSDR) .

Advanced Research Questions

Q. How do electronic and steric effects of the tetrafluorophenyl group influence the reactivity of phosphorane derivatives in organocatalytic applications?

- Methodological Answer : Computational studies (e.g., DFT calculations) can model electron-withdrawing effects of fluorine substituents on phosphorus-centered Lewis acidity. Compare reaction kinetics with non-fluorinated analogs (e.g., triphenylphosphorane) using kinetic isotope effects or Hammett plots. Steric parameters (e.g., Tolman cone angles) should be calculated to correlate with catalytic turnover rates .

Q. What experimental strategies resolve contradictions in reported thermodynamic stability data for Tetrafluorophenylphosphorane?

- Methodological Answer :

- Calorimetry : Measure enthalpy of decomposition via differential scanning calorimetry (DSC).

- Comparative studies : Replicate stability tests under varying conditions (humidity, light exposure) to identify environmental dependencies.

- Meta-analysis : Apply systematic review frameworks (e.g., PRISMA) to evaluate biases in prior methodologies, such as inconsistent purity standards or instrumentation .

Q. How can computational modeling predict the interaction of Tetrafluorophenylphosphorane with biological macromolecules (e.g., enzymes or DNA)?

- Methodological Answer : Use molecular docking (AutoDock Vina) and molecular dynamics (MD) simulations (GROMACS) to assess binding affinities and conformational changes. Parameterize force fields using quantum mechanical (QM) data for phosphorus-fluorine bonds. Validate predictions with in vitro assays (e.g., fluorescence quenching or electrophoretic mobility shifts) .

Q. What methodologies address the scarcity of peer-reviewed data on Tetrafluorophenylphosphorane’s environmental persistence?

- Methodological Answer :

- Extrapolation : Apply read-across strategies using data from structurally similar perfluorinated compounds (e.g., perfluorobutanesulfonic acid).

- Microcosm studies : Simulate degradation pathways in soil/water systems under controlled redox conditions, analyzing metabolites via LC-MS/MS.

- QSAR models : Develop quantitative structure-activity relationships to predict bioaccumulation potential .

Data Presentation Guidelines

- Tables : Include comparative data for analogous compounds (e.g., bond lengths, catalytic efficiencies) to contextualize findings .

- Figures : Use reaction coordinate diagrams or electrostatic potential maps to illustrate mechanistic insights .

- Supplementary Materials : Archive raw spectral data, crystallographic files, and computational input/output files in repositories like Zenodo or Figshare .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.